(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine

Description

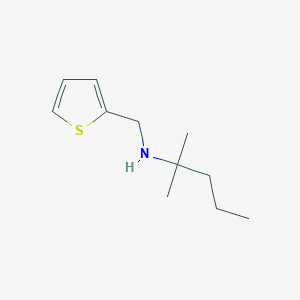

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine (CAS: 1595634-25-5) is a secondary amine featuring a branched 2-methylpentan-2-yl group and a thiophen-2-ylmethyl substituent. Its molecular formula is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol . The SMILES notation is CCCC(C)(C)NCC1=CC=CS1, and its InChIKey is PRRGDTRBNKCBSE-UHFFFAOYSA-N .

Safety data for a related compound, tert-butyl(thiophen-2-ylmethyl)amine, indicate hazards via inhalation, skin contact, or ingestion, suggesting similar precautions are necessary for handling the target compound .

Properties

IUPAC Name |

2-methyl-N-(thiophen-2-ylmethyl)pentan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NS/c1-4-7-11(2,3)12-9-10-6-5-8-13-10/h5-6,8,12H,4,7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRGDTRBNKCBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine is a compound characterized by its unique structural features, including a branched alkyl group and a thiophene ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antidepressant, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol. The structure consists of a branched alkyl chain linked to a thiophene ring via a methylamine group. This unique combination may impart specific chemical properties that contribute to its biological activities.

Antidepressant Activity

Many amines are known for their mood-enhancing properties. Compounds with similar structures to this compound have shown promise in preclinical studies for their potential antidepressant effects. For instance, secondary amines often interact with neurotransmitter systems, which are crucial for mood regulation.

Antimicrobial Properties

Research indicates that derivatives of thiophene-containing compounds exhibit antimicrobial activity against various pathogens. The presence of the thiophene moiety in this compound may enhance its efficacy against bacteria and fungi, making it a candidate for further investigation in antimicrobial applications.

Neuroprotective Effects

Certain analogs of this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These studies suggest that compounds like this compound could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer's and Parkinson's diseases.

Synthesis Methods

The synthesis of this compound can be approached through several methods, emphasizing the importance of controlling reaction conditions to achieve optimal yields and purity. Common methods include:

- Direct Amine Synthesis : Utilizing alkyl halides and thiophene derivatives in nucleophilic substitution reactions.

- Multi-step Synthesis : Employing various coupling reactions to construct the desired amine structure while ensuring functional group compatibility .

Case Studies

Several studies have investigated the biological activity of similar compounds:

-

Antidepressant Efficacy : A study demonstrated that a structurally related compound exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties.

Compound IC50 (nM) Mechanism Compound A 50 Serotonin reuptake inhibitor Compound B 75 Dopamine receptor antagonist -

Antimicrobial Activity : Another study evaluated the effectiveness of thiophene derivatives against Staphylococcus aureus and found that certain modifications enhanced their antibacterial activity.

Compound Zone of Inhibition (mm) Compound C 15 Compound D 20 - Neuroprotective Studies : Research on neuroprotective agents highlighted that compounds with similar structures could reduce neuronal cell death in vitro by modulating oxidative stress pathways.

Scientific Research Applications

Drug Development

The thiophene moiety is recognized for its pharmacological potential. Thiophenes are prevalent in drug discovery due to their ability to interact with biological targets effectively. A review of FDA-approved drugs indicates that several contain thiophene structures, demonstrating their utility in treating conditions such as inflammation, cancer, and neurological disorders .

Table 1: FDA-approved Drugs Containing Thiophene Moiety

| Drug Name | Approved Year | Indication | Biological Target |

|---|---|---|---|

| Oliceridine | 2020 | Pain management | μ-opioid receptor |

| Tiaprofenic Acid | 1987 | Inflammation | Cyclooxygenase (COX) |

| Raltitrexed | 2000 | Cancer | Thymidylate synthase |

| Clopidogrel | 2000 | Cardiovascular | P2Y12 receptor |

| Icatibant | 2008 | Hereditary angioedema | Bradykinin B2 receptor |

This table illustrates the range of therapeutic applications where thiophene derivatives play a critical role.

Neuroprotective Properties

Research has indicated that certain analogs of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds have shown promise in modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties and device efficiency .

Sensors

Thiophene-based compounds have been utilized in the development of chemical sensors due to their ability to undergo reversible redox reactions. The functionalization of this compound can lead to improved sensitivity and selectivity for detecting various analytes, including gases and biomolecules .

Case Study 1: Anti-inflammatory Agents

A study evaluated the anti-inflammatory properties of thiophene derivatives, including this compound, showing significant inhibition of pro-inflammatory cytokines in vitro. This research highlights the potential for developing new therapeutic agents targeting inflammatory diseases .

Case Study 2: Organic Photovoltaics

In another study, the integration of this compound into a polymer blend for OPVs resulted in a notable increase in power conversion efficiency. The findings suggest that this compound can enhance the performance of solar cells by improving light absorption and charge mobility .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine and related compounds:

Key Observations:

- Steric Effects : The target compound’s branched alkyl chain distinguishes it from linear analogs like (prop-2-en-1-yl)(thiophen-2-ylmethyl)amine , which may exhibit higher reactivity in nucleophilic substitutions .

- Isomerism : The target and (4-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine share the same formula but differ in alkyl chain branching, which could influence solubility and melting/boiling points .

Preparation Methods

Structural and Physicochemical Data

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (2-methylpentan-2-yl)(thiophen-2-ylmethyl)amine typically involves the formation of a tertiary amine via nucleophilic substitution, where a suitable amine precursor is alkylated with a thiophen-2-ylmethyl halide or, conversely, a thiophen-2-ylmethylamine is alkylated with a 2-methylpentan-2-yl halide.

Key Steps:

- Preparation of the amine precursor (either 2-methylpentan-2-ylamine or thiophen-2-ylmethylamine)

- Alkylation via nucleophilic substitution (SN2 or SN1, depending on the substrate)

- Purification (commonly by distillation or chromatography)

Representative Synthetic Route

Step 1: Synthesis of 2-Methylpentan-2-ylamine

- Starting Material : 2-methylpentan-2-one

- Reagents : Ammonia or an amine source, reducing agent (e.g., hydrogen with a catalyst or sodium cyanoborohydride)

- Method : Reductive amination of 2-methylpentan-2-one yields 2-methylpentan-2-ylamine.

Step 2: Preparation of Thiophen-2-ylmethyl Halide

- Starting Material : Thiophen-2-ylmethanol

- Reagents : Halogenating agent (e.g., phosphorus tribromide for bromide, thionyl chloride for chloride)

- Method : Conversion of the alcohol to the corresponding halide.

Step 3: Alkylation (Nucleophilic Substitution)

- Reactants : 2-methylpentan-2-ylamine and thiophen-2-ylmethyl halide

- Solvent : Polar aprotic solvent (e.g., acetonitrile, DMF)

- Conditions : Mild heating, base (e.g., potassium carbonate) to neutralize generated acid

- Product : this compound

Step 4: Purification

- Method : Extraction, followed by column chromatography or distillation to obtain the pure product.

Alternative Methods

- Reductive Alkylation : Direct reductive alkylation of thiophen-2-ylmethanal (thiophene-2-carboxaldehyde) with 2-methylpentan-2-ylamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield the target amine in a single step.

- Phase-Transfer Catalysis : For improved yields, phase-transfer catalysts may be used during the alkylation step, especially if one of the reactants is poorly soluble in the chosen solvent.

Research Findings and Observations

- The compound is available from specialty chemical suppliers, indicating that the synthetic route is robust enough for small-scale commercial production.

- The structure and purity are confirmed by standard spectroscopic and analytical techniques (NMR, MS, elemental analysis), as indicated in supplier documentation.

- The compound is typically handled as a liquid at room temperature and is stable under standard storage conditions (4°C).

Summary Table: Preparation Overview

| Step | Reagents/Conditions | Key Notes |

|---|---|---|

| Reductive amination | 2-methylpentan-2-one, NH₃, reducing agent | Forms 2-methylpentan-2-ylamine |

| Halide formation | Thiophen-2-ylmethanol, PBr₃/SOCl₂ | Forms thiophen-2-ylmethyl halide |

| Alkylation | Amine + halide, base, solvent | Forms target tertiary amine |

| Purification | Chromatography/distillation | Yields pure product |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methylpentan-2-yl)(thiophen-2-ylmethyl)amine, and how can reaction efficiency be optimized?

- Methodology :

- A common route involves alkylation of a thiophene-based amine precursor (e.g., 2-thiophenemethylamine) with a halogenated 2-methylpentane derivative under basic conditions. Catalysts like palladium on carbon may enhance yield .

- Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., ethanol or methanol) and temperature (typically 60–80°C) to minimize side reactions like over-alkylation .

- Purification via column chromatography or recrystallization improves purity (>95%) .

Q. How should researchers safely handle and store this compound given its hazards?

- Methodology :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid heat/sparks due to flammability (flash point ~150°C) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Store away from oxidizing agents .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm amine protons (δ 1.5–2.5 ppm) and thiophene aromaticity (δ 6.5–7.5 ppm) .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and C–S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~225.4) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to model electron density and HOMO-LUMO gaps. Basis sets like 6-31G(d,p) balance accuracy and computational cost .

- Analyze charge distribution to predict nucleophilic/electrophilic sites. Software: Gaussian 16 or ORCA .

- Validate against experimental UV-Vis spectra (e.g., λmax ~270 nm for thiophene π→π* transitions) .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

- Methodology :

- SHELX Suite : Refine X-ray data with SHELXL, using restraints for disordered moieties (e.g., thiophene rings). Check R-factor convergence (<5%) .

- Hirshfeld Surface Analysis : Resolve ambiguities in hydrogen bonding or van der Waals interactions .

- Compare with analogous structures in the Cambridge Structural Database (CSD) to identify systematic errors .

Q. How does the compound’s bioactivity compare to structurally related amines, and what assays are suitable for evaluation?

- Methodology :

- In Vitro Assays :

- Antioxidant: DPPH radical scavenging (IC50 vs. ascorbic acid control) .

- Anti-inflammatory: COX-2 inhibition via ELISA .

- Structure-Activity Relationship (SAR) : Modify the thiophene or alkyl chain to assess cytotoxicity (e.g., MTT assay on HeLa cells) .

- Computational Docking : AutoDock Vina to predict binding affinity with target proteins (e.g., TNF-α) .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts like dimerized amines .

- DoE (Design of Experiments) : Vary catalyst loading (0.5–2 mol%), temperature, and solvent polarity to identify optimal conditions via response surface modeling .

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

- Methodology :

- Anharmonic Corrections : Apply VPT2 (Vibrational Perturbation Theory) to DFT-calculated frequencies to better match experimental IR peaks .

- Solvent Effects : Use implicit solvation models (e.g., PCM) to account for shifts in polar solvents .

- Isotopic Substitution : Compare deuterated vs. non-deuterated compound spectra to assign ambiguous modes .

Q. Why might synthetic yields vary between reported methods, and how can reproducibility be improved?

- Methodology :

- Catalyst Deactivation : Test palladium catalysts for leaching via ICP-MS. Switch to air-stable alternatives (e.g., Ni-based) .

- Oxygen Sensitivity : Use Schlenk techniques to exclude moisture/O₂, which can oxidize thiophene moieties .

- Reagent Purity : Validate starting materials via GC-MS; impurities (e.g., residual aldehydes) can divert reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.